molecular formula C26H30N2O4 B12297242 N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide CAS No. 611-57-4

N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide

Cat. No.: B12297242
CAS No.: 611-57-4
M. Wt: 434.5 g/mol
InChI Key: DESSKDKOLWZESD-UHFFFAOYSA-N
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Description

N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide is a complex organic compound that belongs to the class of benzopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 4-oxo-2-phenyl-4H-1-benzopyran, and acetic acid derivatives. The reaction conditions may involve:

    Step 1: Formation of the benzopyran core through cyclization reactions.

    Step 2: Introduction of the cyclohexylamino group via nucleophilic substitution.

    Step 3: Coupling of the benzopyran core with the acetamide moiety under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, or anticancer properties.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with specific biological targets could make it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-(Cyclohexylamino)propyl)-2-((4-oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy)acetamide include other benzopyran derivatives, such as:

  • 4H-1-Benzopyran-4-one derivatives
  • 2-Phenyl-4H-1-benzopyran derivatives
  • Cyclohexylamine derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

CAS No.

611-57-4

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

N-[3-(cyclohexylamino)propyl]-2-(4-oxo-2-phenylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C26H30N2O4/c29-23-17-24(19-8-3-1-4-9-19)32-25-16-21(12-13-22(23)25)31-18-26(30)28-15-7-14-27-20-10-5-2-6-11-20/h1,3-4,8-9,12-13,16-17,20,27H,2,5-7,10-11,14-15,18H2,(H,28,30)

InChI Key

DESSKDKOLWZESD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCCNC(=O)COC2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=CC=C4

Origin of Product

United States

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